3-(4-Aminomethyl-phenyl)-propionic acid chemical properties
3-(4-Aminomethyl-phenyl)-propionic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(4-Aminomethyl-phenyl)-propionic acid. Due to the limited availability of experimental data for the free acid, this document synthesizes information from its commercially available methyl ester hydrochloride derivative and provides inferred properties and proposed experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development interested in the potential applications of this and related aryl propionic acid derivatives.
Chemical Properties
| Property | 3-(4-Aminomethyl-phenyl)-propionic acid (Inferred) | 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 179.22 g/mol | 229.70 g/mol |
| Appearance | White to off-white solid (Predicted) | White to off-white crystalline powder[1] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in water (Predicted) | Soluble in water[1] |
| pKa | ~4-5 (Carboxylic acid), ~9-10 (Amine) (Estimated) | Not applicable |
| CAS Number | Not assigned | 103565-40-8 |
Synthesis and Experimental Protocols
A plausible synthetic route to 3-(4-Aminomethyl-phenyl)-propionic acid starts from the commercially available 3-(4-cyanophenyl)propionic acid. The synthesis involves the reduction of the nitrile group to a primary amine.
Proposed Synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid
This proposed two-step synthesis starts from 3-(4-cyanophenyl)propionic acid.
Caption: Proposed synthesis workflow for 3-(4-Aminomethyl-phenyl)-propionic acid.
Experimental Protocol: Reduction of 3-(4-cyanophenyl)propionic acid
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Catalytic Hydrogenation (Method A):
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In a high-pressure hydrogenation vessel, dissolve 3-(4-cyanophenyl)propionic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).
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Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
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Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
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Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography.
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-
Metal Hydride Reduction (Method B):
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 3-(4-cyanophenyl)propionic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify by appropriate methods.
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Hydrolysis of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester
The free acid can be obtained from its methyl ester via hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis
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Dissolve 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride (1 equivalent) in a mixture of methanol and water.
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Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).
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Heat the mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).
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The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
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Aromatic protons: A multiplet in the range of δ 7.1-7.4 ppm.
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Methylene protons (CH₂-Ar): A triplet around δ 2.9 ppm.
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Methylene protons (CH₂-COOH): A triplet around δ 2.6 ppm.
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Aminomethyl protons (CH₂-NH₂): A singlet around δ 3.8-4.0 ppm.
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Amine and Carboxylic acid protons: Broad singlets that are exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carboxylic acid carbon: ~178 ppm.
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Aromatic carbons: ~126-140 ppm.
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Methylene carbon (CH₂-Ar): ~36 ppm.
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Methylene carbon (CH₂-COOH): ~30 ppm.
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Aminomethyl carbon (CH₂-NH₂): ~45 ppm.
Infrared (IR) Spectroscopy
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O-H stretch (Carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[2][3]
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N-H stretch (Primary amine): Two bands in the region of 3300-3500 cm⁻¹.[2][4]
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C-H stretch (Aromatic and Aliphatic): ~2850-3100 cm⁻¹.[5]
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C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[2][3]
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N-H bend (Primary amine): A band around 1600 cm⁻¹.[4]
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for phenylpropionic acids include the loss of the carboxylic acid group and benzylic cleavage.[6][7]
Potential Biological Activity and Signaling Pathways
Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[8][9][10]
Given the structural similarity of 3-(4-Aminomethyl-phenyl)-propionic acid to other biologically active molecules, its potential interaction with various biological pathways can be hypothesized. For instance, its aminomethylphenyl group bears resemblance to tranexamic acid, an antifibrinolytic agent. Tranexamic acid functions by inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[8][10][11]
Below is a diagram illustrating the potential inhibitory effect on the plasminogen activation pathway, a plausible, though unconfirmed, mechanism of action for compounds with structural similarities to tranexamic acid.
Caption: Hypothesized mechanism of action via inhibition of plasminogen activation.
Conclusion
3-(4-Aminomethyl-phenyl)-propionic acid represents an interesting scaffold for further investigation in drug discovery and development. While direct experimental data is limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthesis and analytical protocols offer a starting point for researchers to produce and characterize this molecule. Future studies are warranted to elucidate its precise chemical properties and explore its potential biological activities.
Disclaimer
The information provided in this document, particularly concerning the properties and synthesis of the free acid, is based on inference and established chemical principles due to a lack of direct experimental data. The proposed experimental protocols should be performed by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place. The hypothesized biological activity is speculative and requires experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tranexamic acid - Wikipedia [en.wikipedia.org]
